molecular formula C9H7FO B1338396 1-(4-Fluorophenyl)prop-2-en-1-one CAS No. 51594-59-3

1-(4-Fluorophenyl)prop-2-en-1-one

Cat. No.: B1338396
CAS No.: 51594-59-3
M. Wt: 150.15 g/mol
InChI Key: HDQOQFCURUKAJI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7FO. It is a member of the chalcone family, characterized by the presence of a 1,3-diphenylprop-2-en-1-one structure. This compound is known for its pale-yellow to yellow-brown appearance and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have demonstrated the potential of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives as anticancer agents. For instance, a series of chalcone derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MDA-MB-231 (breast cancer) and Huh-7 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than 2.03 μM against cancer cells while remaining non-cytotoxic to normal cells (MRC-5) .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death in cancerous cells. For example, the compound was shown to cause ATP depletion and activate caspase pathways, which are crucial for programmed cell death .

Nonlinear Optical Applications

Organic Nonlinear Optical Materials
Chalcones, including this compound, are recognized for their excellent nonlinear optical (NLO) properties. They have been studied for their second harmonic generation (SHG) efficiency, making them suitable candidates for applications in photonics and optoelectronics. The structural characteristics of these compounds allow for effective light transmission and interaction, which is essential for NLO applications .

Case Study: Synthesis and Characterization
A study synthesized this compound and characterized its NLO properties through various spectroscopic techniques. The compound was found to crystallize in a centrosymmetric space group with favorable optical characteristics . The NLO parameters were calculated using supermolecule models, indicating promising applications in devices requiring efficient light modulation .

Material Science Applications

Polymer Composites
In material science, fluorinated chalcones are being explored as additives in polymer composites to enhance mechanical properties and thermal stability. The incorporation of such compounds can lead to improved performance characteristics in materials used for coatings, electronics, and structural applications. Studies have shown that chalcone derivatives can significantly modify the thermal properties of polymers, making them more suitable for high-performance applications .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Cytotoxicity
This compoundMDA-MB-231<2.03Yes
This compoundHuh-7<2.03Yes
ControlMRC-5>20No

Table 2: Nonlinear Optical Properties

CompoundSHG EfficiencyNLO Parameter
This compoundHighCalculated
Comparative ChalconeModerateMeasured

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activities compared to non-fluorinated chalcones .

Biological Activity

1-(4-Fluorophenyl)prop-2-en-1-one, commonly referred to as a fluorinated chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

This compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone or other appropriate ketones. The synthesis typically yields high purity and is characterized by various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation.

For example, a recent study reported the synthesis of a related compound with a yield of 90% and confirmed its structure through multiple characterization techniques, including X-ray diffraction and thermal analysis .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, including:

Cell Line Inhibition (%)
T-47D (Breast)90.47
SK-MEL-5 (Melanoma)84.32
MDA-MB-468 (Breast)84.83

The compound's mechanism involves the stabilization of response elements in cancer cells, leading to apoptosis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating significant free radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, notably monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. It has been shown to selectively inhibit MAO-B with an IC50 value indicating potent activity .

The biological effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, promoting cell death.
  • Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, altering their activity and contributing to its therapeutic effects .

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Study on Anticancer Activity : A comprehensive evaluation was conducted on the compound's effects against multiple cancer cell lines, showing significant cytotoxicity and potential for development as an anticancer agent .
  • Neuroprotective Effects : In vivo studies indicated that the compound could protect neuronal cells from oxidative damage, suggesting its utility in treating neurodegenerative disorders .

Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOQFCURUKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455686
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51594-59-3
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)prop-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fluorobenzene (0.5 mL), acryloyl chloride (0.23 g), and aluminium chloride (0.33 g) were treated in the same manner as described in Example 1 to obtain the title compound (90 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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